molecular formula C11H16ClNO B8324623 4-Chloromethyl-2-cyclohexyl-5-methyl-oxazole

4-Chloromethyl-2-cyclohexyl-5-methyl-oxazole

Cat. No. B8324623
M. Wt: 213.70 g/mol
InChI Key: RRFFJNNSNUTPTI-UHFFFAOYSA-N
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Patent
US07109225B2

Procedure details

25.1 g of the above prepared 2-cyclohexyl-4,5-dimethyl-oxazole 3-oxide (˜88.8 mmol) was dissolved in 325 ml of CH2Cl2 and treated dropwise with 9.755 ml of POCl3 (1.2 eq.). The reaction mixture was refluxed over night and then quenched by carefully pouring onto crashed ice/3N NaOH. Separation of the layers, additional extraction of the aqueous phase with CH2Cl2, washing with Na2CO3 and water, drying of the combined organic phase over sodium sulfate, evaporation of the solvents, and, finally, flash chromatography (SiO2, hexane/AcOEt=9/1) afforded 4.12 g of the title compound as yellowish oil, exhibiting in the 1H-NMR the typical signal at 4.46 ppm (2H). The other, unstable regioisomer was not isolated.
Name
2-cyclohexyl-4,5-dimethyl-oxazole 3-oxide
Quantity
88.8 mmol
Type
reactant
Reaction Step One
Name
Quantity
9.755 mL
Type
reactant
Reaction Step Two
Quantity
325 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]2[O:8][C:9]([CH3:14])=[C:10]([CH3:13])[N+:11]=2[O-])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.O=P(Cl)(Cl)[Cl:17]>C(Cl)Cl>[Cl:17][CH2:13][C:10]1[N:11]=[C:7]([CH:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)[O:8][C:9]=1[CH3:14]

Inputs

Step One
Name
2-cyclohexyl-4,5-dimethyl-oxazole 3-oxide
Quantity
88.8 mmol
Type
reactant
Smiles
C1(CCCCC1)C=1OC(=C([N+]1[O-])C)C
Step Two
Name
Quantity
9.755 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
325 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed over night
CUSTOM
Type
CUSTOM
Details
quenched
ADDITION
Type
ADDITION
Details
by carefully pouring
CUSTOM
Type
CUSTOM
Details
Separation of the layers, additional extraction of the aqueous phase with CH2Cl2
WASH
Type
WASH
Details
washing with Na2CO3 and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying of the combined organic phase over sodium sulfate, evaporation of the solvents

Outcomes

Product
Name
Type
product
Smiles
ClCC=1N=C(OC1C)C1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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